![molecular formula C20H20FN7O2 B2457233 Csf1R-IN-2 CAS No. 2271119-26-5](/img/structure/B2457233.png)
Csf1R-IN-2
Overview
Description
Csf1R-IN-2 is an oral-active inhibitor of SRC, MET, and c-FMS . It has IC50s of 0.12 nM, 0.14 nM, and 0.76 nM for SRC, MET, and c-FMS respectively . The Colony Stimulating Factor 1 Receptor (CSF1R), also known as macrophage colony-stimulating factor receptor (M-CSFR), and CD115, is a cell-surface protein encoded by the human CSF1R gene . CSF1R is highly expressed in myeloid cells, and CSF1R signaling is necessary for the survival, proliferation, and differentiation of many myeloid cell types in vivo and in vitro .
Molecular Structure Analysis
The CSF1R gene is located on chromosome 5 (5q32) and is 60.002 kilobases (kbs) in length . CSF1R can be proteolytically cleaved into a soluble ectodomain and an intracellular protein fragment . The 3-dimensional (3D) X-ray crystallized structure of CSF1R kinase has been obtained from Research Collaboratory for Structural Bioinformatics (RSCB) Protein Databank .Chemical Reactions Analysis
CSF1R signaling regulates the differentiation of myeloid cells toward an M2 phenotype of macrophage, which within the tumor microenvironment promotes survival, proliferation, and metastatic potential of tumor cells .Scientific Research Applications
Role in Microglia Viability and Repopulation
Csf1R-IN-2, as a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), plays a significant role in microglial homeostasis in the adult brain. Elmore et al. (2014) found that extensive treatment with CSF1R inhibitors results in the elimination of approximately 99% of microglia in the brain, highlighting the physiological dependency of adult brain microglia on CSF1R signaling. Interestingly, microglia-depleted brains repopulate with new microglia within a week of inhibitor cessation, indicating a critical role of CSF1R in microglial viability and regeneration (Elmore et al., 2014).
CSF1R in Osteoclasts and Myeloid Cells
CSF1R-mediated signaling is crucial for the survival, function, proliferation, and differentiation of myeloid lineage cells, including osteoclasts, monocytes/macrophages, and microglia. Mun et al. (2020) discussed the therapeutic applications of CSF1R inhibitors in diseases like cancer, neurodegeneration, and pathological bone loss, providing insights into the broader implications of CSF1R beyond the brain (Mun, Park, & Park-Min, 2020).
Impact on Neural Progenitor Cell Maintenance and Maturation
Csf1R-IN-2's impact on neural development is another area of interest. Nandi et al. (2012) found that CSF1R regulates the proliferation and apoptosis of neocortical progenitors, influencing the differentiation of specific excitatory neuronal subtypes. This indicates that CSF1R signaling has significant implications for neural progenitor cell maintenance and maturation (Nandi et al., 2012).
CSF1R in Development and Tissue Macrophage Populations
Rojo et al. (2019) demonstrated that deletion of the Csf1r enhancer in mice selectively impacts CSF1R expression and development of tissue macrophage populations in specific tissues. This finding suggests that CSF1R signaling plays an important role in the development and maintenance of diverse tissue macrophages, indicating the broad impact of CSF1R signaling pathways (Rojo et al., 2019).
Therapeutic Potential in CSF1R-related Leukoencephalopathy
In the context of neurodegenerative diseases, Han et al. (2020) discussed the potential of microglia-based immunotherapies in treating CSF1R-related leukoencephalopathy. They explored the possibility of replacing dysfunctional microglia through hematopoietic stem cell transplantation as a novel therapeutic strategy (Han, Sarlus, Wszolek, Karrenbauer, & Harris, 2020).
Mechanism of Action
CSF1R is a transmembrane tyrosine kinase receptor that is essential for microglia proliferation, differentiation, and survival . Small molecule inhibitors targeting CSF1R result in a swift and effective depletion of microglia in rodents . Moreover, discontinuation of the inhibitors is sufficient for microglia repopulation .
Safety and Hazards
Future Directions
CSF1R inhibitors have shown beneficial effects in preclinical neurodegenerative disease models . Research using CSF1R inhibitors has now been extended into non-human primates and humans . Future work needs to address the optimal CSF1R targeting combinations and sequences that secure the most clinical benefit .
properties
IUPAC Name |
(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPUQDMSHQSKH-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC2=C(C=CC(=C2C#N)F)O[C@H](CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2271119-26-5 | |
Record name | Elzovantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2271119265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elzovantinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY12Q00LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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